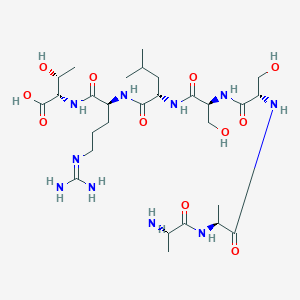
L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this peptide allows it to exhibit specific biochemical properties and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin through a covalent bond.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may be scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo derivatives.
Reduction: The peptide can be reduced to modify specific functional groups.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or dithiothreitol are commonly employed.
Substitution: Various reagents, including alkylating agents and acylating agents, can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues may yield oxo-serine derivatives, while reduction can lead to the formation of reduced peptide fragments.
科学的研究の応用
L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine has several scientific research applications:
Biochemistry: It can be used as a model peptide to study protein folding and interactions.
Pharmacology: The peptide may serve as a lead compound for developing new drugs targeting specific biochemical pathways.
Materials Science: It can be incorporated into biomaterials for tissue engineering and regenerative medicine.
作用機序
The mechanism of action of L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.
類似化合物との比較
Similar Compounds
L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-ornithyl-L-threonine: This peptide lacks the diaminomethylidene group, which may alter its biochemical properties.
L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine: Substitution of threonine with valine can change the peptide’s hydrophobicity and interaction with other molecules.
Uniqueness
L-Alanyl-L-alanyl-L-seryl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is unique due to the presence of the diaminomethylidene group, which can confer specific binding properties and reactivity. This makes it a valuable compound for studying biochemical interactions and developing new therapeutic agents.
特性
CAS番号 |
920010-63-5 |
|---|---|
分子式 |
C28H52N10O11 |
分子量 |
704.8 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C28H52N10O11/c1-12(2)9-17(24(45)34-16(7-6-8-32-28(30)31)23(44)38-20(15(5)41)27(48)49)35-25(46)19(11-40)37-26(47)18(10-39)36-22(43)14(4)33-21(42)13(3)29/h12-20,39-41H,6-11,29H2,1-5H3,(H,33,42)(H,34,45)(H,35,46)(H,36,43)(H,37,47)(H,38,44)(H,48,49)(H4,30,31,32)/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1 |
InChIキー |
OGCREAXMDJLYLR-UYEYMFBJSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


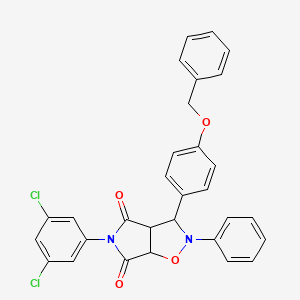
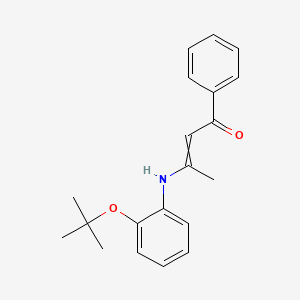
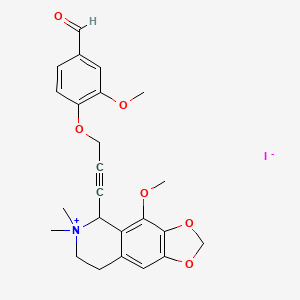
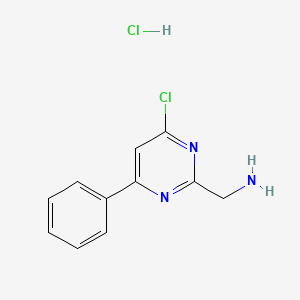
![2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)-](/img/structure/B15174278.png)
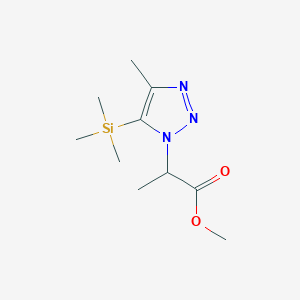

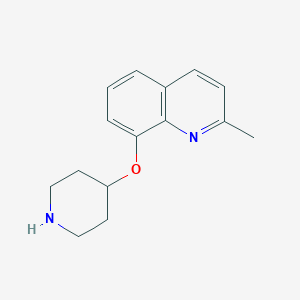
![2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15174304.png)
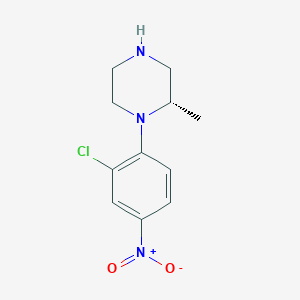

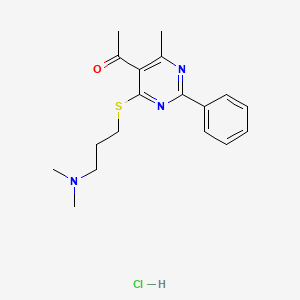
![S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine](/img/structure/B15174335.png)
![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
